REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH:4]([CH:20]1[CH2:22][CH2:21]1)[O:5][C:6]1[C:7]([Cl:19])=[N:8][C:9]([Cl:18])=[N:10][C:11]=1[N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.CC(C[AlH]CC(C)C)C>C1COCC1>[CH:20]1([CH:4]([O:5][C:6]2[C:7]([Cl:19])=[N:8][C:9]([Cl:18])=[N:10][C:11]=2[N:12]2[CH2:13][CH2:14][O:15][CH2:16][CH2:17]2)[CH2:3][OH:2])[CH2:22][CH2:21]1
|
Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
before being quenched with Rochelle's salt (15 mL, 1M aqueous solution)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(CO)OC=1C(=NC(=NC1N1CCOCC1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |